Ácido 3-Hidroximandelíco

Descripción general

Descripción

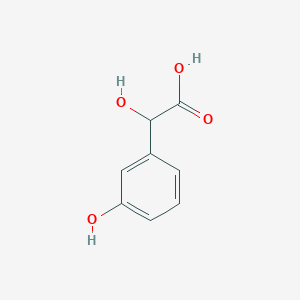

It is a white crystalline solid with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol . This compound is a metabolite of phenylephrine in the human body and is found in human urine . It belongs to the class of aromatic alpha-hydroxy carboxylic acids and is structurally related to mandelic acid .

Aplicaciones Científicas De Investigación

3-Hydroxymandelic acid has several scientific research applications:

Mecanismo De Acción

Target of Action

3-Hydroxymandelic acid is a derivative of mandelic acid, which is known for its antioxidant properties . It is also a metabolite of Phenylephrine, an α-receptor agonist

Mode of Action

It is known that the substitution of the aromatic ring with a hydroxyl group/groups and methoxy group changes the π-electron system in the mandelic acid structure . This change could potentially influence its interaction with its targets.

Biochemical Pathways

Mandelic acid, from which 3-hydroxymandelic acid is derived, is known to be involved in the degradation pathway of aromatic compounds . This pathway includes enzymes such as mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde dehydrogenase .

Pharmacokinetics

It is known that with increasing dose, the percentages of phenylephrine sulfate decrease, whereas the percentages of 3-hydroxymandelic acid increase . This suggests that 3-Hydroxymandelic acid may be involved in the metabolism of Phenylephrine .

Result of Action

Given its antioxidant properties , it can be inferred that it may help in neutralizing harmful free radicals in the body, thereby preventing cellular damage.

Análisis Bioquímico

Biochemical Properties

3-Hydroxymandelic acid plays a significant role in biochemical reactions, particularly as a metabolite of phenylephrine. Phenylephrine is metabolized to m-hydroxyphenylglycol and 3-hydroxymandelic acid in the human body . The compound interacts with various enzymes and proteins, including those involved in the metabolism of phenylephrine. These interactions are crucial for the compound’s role in biochemical pathways and its effects on cellular processes.

Cellular Effects

3-Hydroxymandelic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating these pathways. The compound’s impact on cell signaling and gene expression can lead to changes in cellular metabolism, which may have implications for its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of 3-hydroxymandelic acid involves its interactions with biomolecules, including enzymes and proteins. These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The compound’s binding interactions with biomolecules are essential for its biochemical activity and its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-hydroxymandelic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have varying effects on cells and tissues over time, depending on its stability and degradation .

Dosage Effects in Animal Models

The effects of 3-hydroxymandelic acid vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .

Metabolic Pathways

3-Hydroxymandelic acid is involved in several metabolic pathways, including those related to the metabolism of phenylephrine. The compound interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for the compound’s role in biochemical reactions and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 3-hydroxymandelic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biochemical activity and effects on cellular processes .

Subcellular Localization

3-Hydroxymandelic acid is localized in specific subcellular compartments, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, influencing its biochemical activity and interactions with other biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Hydroxymandelic acid can be synthesized through various methods. One common method involves the chiral separation of mandelic acid derivatives using ligand-exchange capillary electrochromatography . Another method includes the oxidative decarboxylation of mandelic acid derivatives using recombinant enzymes .

Industrial Production Methods: Industrial production of 3-hydroxymandelic acid typically involves the use of advanced chromatographic techniques for chiral separation and purification . The reaction conditions often include controlled pH, temperature, and the use of specific catalysts to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxymandelic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve acidic or basic catalysts.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups .

Comparación Con Compuestos Similares

Mandelic Acid: Structurally similar but lacks the hydroxyl group at the 3-position.

4-Hydroxymandelic Acid: Similar structure with the hydroxyl group at the 4-position.

3,4-Dihydroxymandelic Acid: Contains two hydroxyl groups at the 3 and 4 positions.

Uniqueness: 3-Hydroxymandelic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its specific interactions with molecular targets and its role as a metabolite in human physiology further distinguish it from other similar compounds .

Actividad Biológica

3-Hydroxymandelic acid (MHMA), also known as m-hydroxymandelate, is a derivative of mandelic acid and is produced during the metabolism of catecholamines such as adrenaline and noradrenaline. This compound has garnered attention due to its potential biological activities, including antioxidant properties, antibacterial effects, and implications in metabolic pathways. This article provides a comprehensive overview of the biological activity of 3-hydroxymandelic acid, supported by data tables and relevant research findings.

3-Hydroxymandelic acid is characterized by the following chemical properties:

- Chemical Formula : C₈H₈O₄

- Molecular Weight : 168.1467 g/mol

- IUPAC Name : 2-hydroxy-2-(3-hydroxyphenyl)acetic acid

- CAS Registry Number : 17119-15-2

1. Antioxidant Activity

Research indicates that 3-hydroxymandelic acid exhibits varying degrees of antioxidant activity. A comparative study on the antioxidant properties of mandelic acid derivatives revealed that MHMA has lower antioxidant capacity compared to other derivatives like 4-hydroxy-3-methoxymandelic acid and 3,4-dihydroxymandelic acid. The assessment was conducted using several assays:

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP (µM Fe²⁺) | CUPRAC (µM Cu²⁺) |

|---|---|---|---|---|

| 3-Hydroxymandelic Acid | >100 | >100 | 0.20 | 0.15 |

| Mandelic Acid | 80 | 90 | 0.25 | 0.20 |

| 4-Hydroxy-3-methoxymandelic Acid | 50 | 60 | 0.30 | 0.25 |

| 3,4-Dihydroxymandelic Acid | 30 | 40 | 0.35 | 0.30 |

The results indicate that while MHMA does possess some antioxidant properties, it is less effective than its counterparts in scavenging free radicals .

2. Antibacterial Activity

3-Hydroxymandelic acid has demonstrated antibacterial properties against various pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Listeria monocytogenes | 64 µg/mL |

| Klebsiella pneumoniae | >128 µg/mL |

| Pseudomonas aeruginosa | >128 µg/mL |

These findings suggest that while MHMA can inhibit certain bacterial strains, its effectiveness varies significantly among different species .

Metabolic Pathways

3-Hydroxymandelic acid is primarily formed through the metabolism of catecholamines via monoamine oxidase and catechol-O-methyl transferase pathways. It serves as a significant metabolite in humans and can be detected in urine, indicating its role in physiological processes related to stress response and neurotransmitter metabolism .

Case Studies

Case Study: Metabolomic Analysis in Humans

A study involving healthy volunteers demonstrated that levels of MHMA in urine correlate with catecholamine metabolism. Elevated levels were observed during stress-induced scenarios, suggesting a potential biomarker for assessing stress responses .

Case Study: Antioxidant Effects in Clinical Settings

In a clinical trial examining the antioxidant effects of mandelic acid derivatives, patients with oxidative stress-related conditions showed improved biomarkers when supplemented with mandelic acid and its derivatives, including MHMA. This highlights the potential therapeutic applications of these compounds in managing oxidative stress-related diseases .

Propiedades

IUPAC Name |

2-hydroxy-2-(3-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSDAJRAVOVKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864737 | |

| Record name | Hydroxy(3-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

31 mg/mL | |

| Record name | 3-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17119-15-2 | |

| Record name | 3-Hydroxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17119-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxymandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017119152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(3-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyphenylglycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYMANDELIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537K5QMU5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of 3-Hydroxymandelic acid in plants?

A: 3-Hydroxymandelic acid acts as an inhibitor of adventitious rhizogenesis (root formation) in certain plant species like Genista monosperma []. This means its presence can hinder the development of new roots, particularly in cuttings used for propagation. This inhibitory effect can fluctuate seasonally and may be mitigated by soaking treatments before planting [].

Q2: Has 3-Hydroxymandelic acid been identified in other plant species besides Genista monosperma?

A: Yes, research indicates the presence of 3-Hydroxymandelic acid in parsley (Apium graveolens) roots []. In this context, it acts as an allelochemical, a compound released by plants that can influence the growth and development of other organisms in their vicinity. Specifically, 3-Hydroxymandelic acid in parsley root extracts demonstrated an inhibitory effect on the growth and spore germination of the fungal pathogen Fusarium oxysporum f. sp. cucumberinum, which causes wilt in cucumbers [].

Q3: Are there any techniques to mitigate the inhibitory effects of 3-Hydroxymandelic acid on plant root development?

A: Yes, research on Genista monosperma suggests that soaking the basal part of cuttings in distilled water before planting can help lessen the inhibitory effect of 3-Hydroxymandelic acid on root development []. This soaking treatment may help in leaching out some of the accumulated 3-Hydroxymandelic acid from the cutting tissues, thereby reducing its inhibitory influence on rhizogenesis.

Q4: What analytical techniques are used to identify and quantify 3-Hydroxymandelic acid?

A: Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique employed to identify and quantify 3-Hydroxymandelic acid in plant extracts []. This method allows for the separation and detection of different compounds within a complex mixture, enabling researchers to pinpoint and measure the concentration of 3-Hydroxymandelic acid alongside other potential allelochemicals.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.